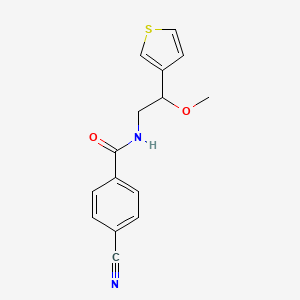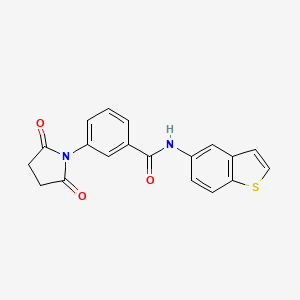
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features a benzothiophene moiety linked to a benzamide structure through a pyrrolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of 2-mercaptobenzoic acid with an appropriate aldehyde under acidic conditions.
Attachment of the Pyrrolidinone Ring: The benzothiophene derivative is then reacted with succinic anhydride to introduce the pyrrolidinone ring.
Formation of the Benzamide Linkage: Finally, the intermediate product is coupled with 3-aminobenzamide under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反应分析
Types of Reactions
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to hydroxyl groups.
Substitution: Electrophilic aromatic substitution can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives of the pyrrolidinone ring.
Substitution: Halogenated derivatives of the benzothiophene ring.
科学研究应用
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The benzothiophene moiety can intercalate with DNA, while the pyrrolidinone ring can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-(1-benzothiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(1-benzofuran-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzoic acid
Uniqueness
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is unique due to the specific positioning of the benzothiophene moiety, which can significantly influence its chemical reactivity and biological activity. This compound’s ability to form stable complexes with biomolecules makes it particularly valuable in medicinal chemistry and drug development.
属性
IUPAC Name |
N-(1-benzothiophen-5-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c22-17-6-7-18(23)21(17)15-3-1-2-13(11-15)19(24)20-14-4-5-16-12(10-14)8-9-25-16/h1-5,8-11H,6-7H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWDBGMLYUZIJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide](/img/structure/B2714189.png)
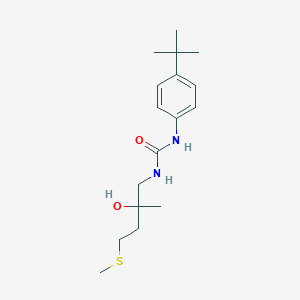
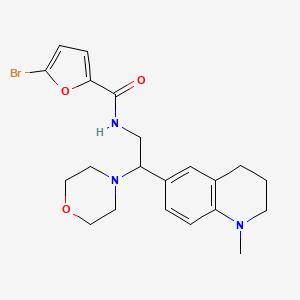
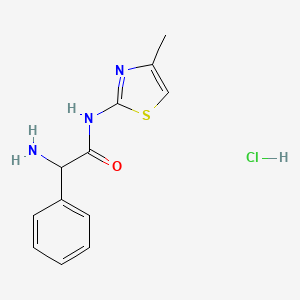
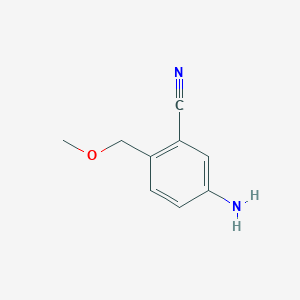
![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)
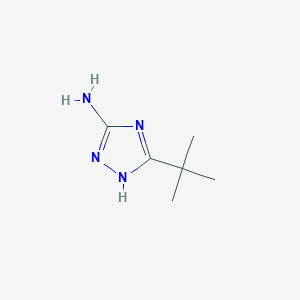
![N-(4-methoxyphenyl)-4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]benzenesulfonamide](/img/structure/B2714206.png)
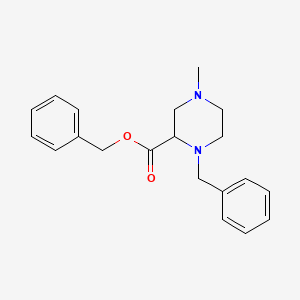
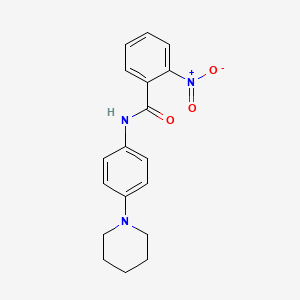
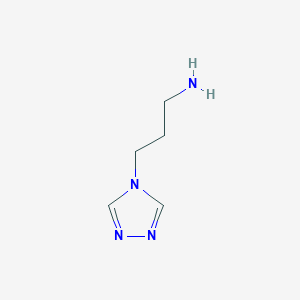
![(2Z)-2-[(4-carbamoylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2714210.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2714211.png)
